1-(Azepan-1-yl)-2-(2-nitrophenoxy)ethanone

Kinase inhibition conformational analysis structure-based drug design

Researchers seeking versatile azepane-based fragments for kinase inhibitor SAR often face limited access to ortho-nitro-substituted scaffolds. This compound resolves that gap with its distinctive ortho-nitro reactivity (electrostatic potential min ~ -45 kcal/mol) and the conformational signature of its seven-membered azepane ring. • Fragment-compliant (MW 278.3, logP ~2.1) per rule-of-three guidelines. • Ortho-nitro group selectively reducible to amine for library derivatization. • Ethanone carbonyl enables orthogonal reductive amination or Grignard chemistry. Available at 95% purity for immediate research use.

Molecular Formula C14H18N2O4
Molecular Weight 278.308
CAS No. 301692-41-1
Cat. No. B2600731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Azepan-1-yl)-2-(2-nitrophenoxy)ethanone
CAS301692-41-1
Molecular FormulaC14H18N2O4
Molecular Weight278.308
Structural Identifiers
SMILESC1CCCN(CC1)C(=O)COC2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C14H18N2O4/c17-14(15-9-5-1-2-6-10-15)11-20-13-8-4-3-7-12(13)16(18)19/h3-4,7-8H,1-2,5-6,9-11H2
InChIKeyKDBBFNBPRWUWQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(Azepan-1-yl)-2-(2-nitrophenoxy)ethanone: Core Identity & Structure


1-(Azepan-1-yl)-2-(2-nitrophenoxy)ethanone (CAS 301692-41-1) is a synthetic small molecule (C14H18N2O4, MW 278.30 g/mol) comprising an azepane (hexamethyleneimine) ring linked via an ethanone bridge to a 2-nitrophenoxy moiety [1]. It belongs to the azepane-containing ethanone class, a scaffold recognized for its versatility in medicinal chemistry, with over 20 FDA-approved azepane-based drugs and documented activities across anticancer, anti-inflammatory, and enzyme inhibitory applications [2]. The compound is commercially available for research use at a typical purity of 95%, with its structural features—the seven-membered nitrogen heterocycle and the ortho-nitro substitution pattern—defining its chemical reactivity and potential biological recognition profile relative to closely related analogs [1].

Azepane scaffold studies for kinase inhibitor design
Ortho-nitro group as a selective reduction handle
Low molecular weight may support fragment-based screening

1-(Azepan-1-yl)-2-(2-nitrophenoxy)ethanone: Critical SAR Considerations


Simple replacement of 1-(azepan-1-yl)-2-(2-nitrophenoxy)ethanone with another azepane-ethanone or nitrophenoxy analog is unlikely to preserve functional outcomes due to several interdependent structural factors. The seven-membered azepane ring imposes a distinct conformational landscape and steric profile compared to six-membered piperidine or five-membered pyrrolidine analogs, directly influencing target binding geometry [1]. The ortho-nitro substitution on the phenoxy ring introduces a unique electronic environment and intramolecular hydrogen-bonding potential that cannot be replicated by para-nitro or chloro-substituted variants [2]. Furthermore, the ethanone linker length and the absence of additional substituents on the azepane nitrogen create a specific pharmacophoric pattern that differentiates it from benzoyl-linked or N-substituted analogs [1]. These cumulative features render generic in-class substitution unreliable without direct, quantitative comparative data for the specific assay system in question.

Azepane ring conformational profile may not be replicated by piperidine or pyrrolidine analogs
Ortho-nitro electronic environment and H-bond potential differ from para-nitro or chloro-substituted variants
Ethanone linker flexibility may differ from benzoyl-linked analogs, altering conformational sampling

1-(Azepan-1-yl)-2-(2-nitrophenoxy)ethanone: Differentiation from Closest Analogs


Azepane vs. Piperidine Ring Conformation

In azepane-based PKB inhibitor series, the seven-membered azepane ring adopts a distinct chair-like conformation with a larger N–C–C–C torsion angle range (approximately 60–110°) compared to the six-membered piperidine ring (approximately 50–70°), resulting in a different spatial orientation of the attached ethanone linker and altered key hydrogen-bond interactions with the kinase hinge region [1]. For 1-(azepan-1-yl)-2-(2-nitrophenoxy)ethanone, the azepane scaffold is predicted to confer a unique conformational preference that cannot be mimicked by piperidine analogs such as 1-(piperidin-1-yl)-2-(2-nitrophenoxy)ethanone [1][2].

Azepane vs Piperidine
Class-level inference
Torsion angle range ~60–110° vs ~50–70°
Broader conformational space may alter hinge binding
Predicted from PKB inhibitor crystal structures
Kinase inhibition conformational analysis structure-based drug design

Ortho vs. Para Nitro Substitution Effects

The ortho-nitro group in 1-(azepan-1-yl)-2-(2-nitrophenoxy)ethanone creates a significantly different electronic environment compared to the para-nitro isomer (e.g., 1-(azepan-1-yl)-2-(4-nitrophenoxy)ethanone). The ortho configuration enables intramolecular hydrogen bonding between the nitro oxygen and the adjacent phenoxy ether or, potentially, the amide carbonyl, which alters the compound's ground-state conformation and electron density distribution [1]. Computed molecular electrostatic potential surfaces indicate that the ortho-nitro derivative exhibits a more localized negative potential near the nitro group (approximately −45 kcal/mol) compared to approximately −38 kcal/mol for the para isomer, affecting interactions with electrophilic protein residues [1].

Ortho vs Para Nitro
Class-level inference
Electrostatic potential min ~−45 vs ~−38 kcal/mol
Stronger H-bond acceptor may influence recognition
DFT computed; nitroreductase context
Electronic effects nitroarene reactivity medicinal chemistry SAR

Chloro vs. Unsubstituted Nitrophenoxy Analogs

The 4-chloro-2-nitrophenoxy analog (1-(azepan-1-yl)-2-(4-chloro-2-nitrophenoxy)ethanone) incorporates an additional electron-withdrawing chlorine substituent that increases molecular weight (312.75 vs. 278.30 g/mol) and lipophilicity (predicted logP increase of approximately +0.6 units) relative to 1-(azepan-1-yl)-2-(2-nitrophenoxy)ethanone [1]. The absence of the chlorine atom in the target compound preserves a lower molecular weight and reduced lipophilicity, which is generally associated with improved aqueous solubility and potentially more favorable pharmacokinetic properties, although this remains to be tested empirically in the specific context of this chemotype .

Chloro vs Unsubstituted
Cross-study comparable
ΔMW +34.5 g/mol; ΔlogP +0.6 (lower for target)
Lower lipophilicity may improve aqueous solubility
Predicted properties; assay-specific validation needed
Halogen bonding metabolic stability lipophilicity

Ethanone vs. Benzoyl Linker Flexibility

1-(Azepan-1-yl)-2-(2-nitrophenoxy)ethanone features a flexible ethanone linker (two rotatable bonds) compared to the rigid benzoyl linker in analogs such as 1-[4-(4-nitrophenoxy)benzoyl]azepane (three rotatable bonds but restricted rotation between the carbonyl and the phenyl ring) [1]. The ethanone linker provides greater conformational adaptability while maintaining the carbonyl hydrogen-bond acceptor functionality, potentially enabling the compound to sample a wider range of binding conformations [1]. This flexibility may be either advantageous or detrimental depending on the target, but it represents a clear structural differentiator that cannot be replicated by benzoyl-linked analogs [1][2].

Ethanone vs Benzoyl Linker
Class-level inference
2 rotatable bonds vs ~1 effective due to conjugation
Flexible linker may sample diverse binding conformations
Conformational ensemble analysis; target-dependent
Linker flexibility pharmacophore geometry synthetic accessibility

1-(Azepan-1-yl)-2-(2-nitrophenoxy)ethanone: Application Scenarios


Azepane-Containing Kinase Inhibitor Scaffold

Based on the documented conformational advantage of the seven-membered azepane ring over six-membered piperidine in PKB inhibitor complexes [1], 1-(azepan-1-yl)-2-(2-nitrophenoxy)ethanone serves as a suitable starting scaffold for structure-based design of azepane-containing kinase inhibitors. The compound provides the core azepane-ethanone pharmacophore without additional substituents that might complicate initial SAR exploration. Its ortho-nitro group can be selectively reduced to an amine for further derivatization, offering a distinct synthetic handle not available in para-nitro-substituted analogs [2].

Nitroarene Bioreductive Probe for Enzyme Studies

The ortho-nitro substitution pattern on the phenoxy ring confers a unique electronic profile (electrostatic potential minimum ~−45 kcal/mol) that differentiates it from para-nitro analogs (~−38 kcal/mol) [1]. This property makes 1-(azepan-1-yl)-2-(2-nitrophenoxy)ethanone a candidate for studying nitroreductase substrate specificity or for developing bioreductive probes where the nitro group's reduction potential is critical. The absence of a 4-chloro substituent (present in the 4-chloro-2-nitrophenoxy analog) avoids potential confounding metabolic liabilities associated with aryl chlorides in such assay systems [2].

Fragment Library with Azepane Diversity

With a molecular weight of 278.30 g/mol and predicted logP of ~2.1, 1-(azepan-1-yl)-2-(2-nitrophenoxy)ethanone falls within the rule-of-three guidelines for fragment-based drug discovery [1]. Compared to the 4-chloro analog (MW 312.75, logP ~2.7), the target compound's lower lipophilicity and smaller size are advantageous for fragment screening campaigns where high aqueous solubility and minimal non-specific binding are desired [1]. The ethanone linker provides conformational flexibility that enables the fragment to adapt to diverse binding pockets during crystallographic fragment screening [2].

Building Block for Nitrophenoxy Library Synthesis

The ethanone carbonyl and the ortho-nitro group provide orthogonal reactive handles for library synthesis: the carbonyl can undergo reductive amination or Grignard additions, while the nitro group can be selectively reduced (e.g., Fe/NH4Cl, H2/Pd-C) to an amine for amide coupling or diazotization [1]. The azepane ring remains intact under standard reduction conditions, preserving the seven-membered ring conformational signature. This orthogonal reactivity profile distinguishes the compound from benzoyl-linked analogs where the carbonyl is less electrophilic due to resonance delocalization [2].

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold design
Azepane conformational profile
Target engagement & hinge-binding geometry
Nitroreductase probe studies
Ortho-nitro electronic environment
Substrate specificity & reduction potential
Fragment-based screening
Low molecular weight & logP
Aqueous solubility & non-specific binding
Synthetic library building block
Orthogonal carbonyl & nitro handles
Amine derivatization & diversification
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